4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Description
4-(3,4-Dichlorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone is a substituted thiazinane derivative characterized by a 1,1,3,5-tetraone core and a 3,4-dichlorophenyl substituent. The dichlorophenyl group introduces electron-withdrawing effects and increased lipophilicity, which may enhance binding affinity to biological targets while influencing physicochemical properties such as solubility and metabolic stability.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4S/c11-7-2-1-6(3-8(7)12)13-9(14)4-18(16,17)5-10(13)15/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGRDHEJUIUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1(=O)=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180991 | |
| Record name | 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-77-4 | |
| Record name | 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Thiomorpholinedione, 4-(3,4-dichlorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3,4-Dichlorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and its mechanisms of action based on diverse research findings.
- Molecular Formula : C10H7Cl2N2O3S
- Molecular Weight : 292.14 g/mol
- CAS Number : 338421-04-8
Biological Activity Overview
The compound exhibits a range of biological activities that are primarily attributed to its structural features. The presence of the dichlorophenyl group and the thiazine ring contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structures to this compound show promising anticancer properties. For instance:
- A study highlighted the antiproliferative effects of 1,3,4-thiadiazole derivatives against various cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29). These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Another investigation into thiazole derivatives found that modifications in their chemical structure could enhance their anticancer efficacy by inhibiting key signaling pathways involved in cell proliferation and survival .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 23 | T47D | <10 | ERK1/2 inhibition |
| Compound 24 | A549 | 19.5 | Induction of G1 to S phase transition |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound's structural framework suggests potential antimicrobial properties. Thiadiazole and thiazine derivatives are known for their broad-spectrum antimicrobial activities:
- Studies have reported that related compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for developing therapeutic applications.
Cellular Effects
Research indicates that similar compounds influence cellular functions by:
- Inhibiting mitochondrial complex I activity.
- Modulating cell signaling pathways involved in apoptosis and cell cycle regulation.
These actions lead to increased apoptosis in cancer cells and reduced viability in microbial cells.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole and thiadiazole derivatives to establish a correlation between structure and biological activity:
- Study on Thiadiazole Derivatives :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituent on the thiazinane ring critically determines molecular properties. Below is a comparative analysis of key analogs:
Key Observations :
Inference for Target Compound :
- The synthesis of the target compound likely follows a similar ring-opening strategy using 3,4-dichlorophenol instead of 4-bromo-3,5-dimethylphenol. However, steric hindrance from the dichlorophenyl group may reduce yields compared to compound 35 (66%) .
- Post-synthetic modifications, such as Suzuki coupling (as in compound 40), could further diversify the target molecule’s structure .
Physicochemical and Pharmacological Implications
Physicochemical Properties:
- Density and Boiling Point : The dichlorophenyl group may increase density (predicted >1.42 g/cm³) compared to the methoxy analog (1.42 g/cm³ ). Boiling points are expected to rise with molecular weight and polarity.
Pharmacological Potential:
- Bioactivity : Dichlorophenyl derivatives often exhibit enhanced antimicrobial or kinase inhibitory activity due to improved target binding. For example, chloro-substituted thiazinanes show higher activity against Gram-positive bacteria than methoxy analogs .
- Metabolic Stability : Increased lipophilicity may prolong half-life but could also elevate cytochrome P450-mediated metabolism risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
